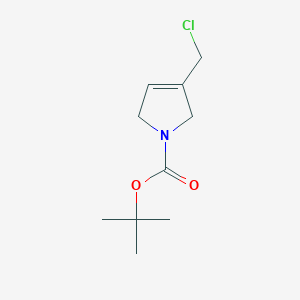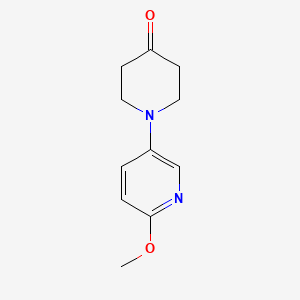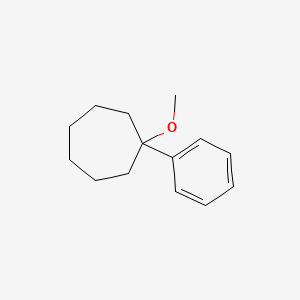
tert-butyl 3-(chloromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl 3-(chloromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate is an organic compound that features a pyrroline ring substituted with a tert-butoxycarbonyl group and a chloromethyl group
準備方法
The synthesis of tert-butyl 3-(chloromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves the introduction of the tert-butoxycarbonyl group and the chloromethyl group onto a pyrroline ring. One common method involves the reaction of 3-pyrroline with tert-butyl chloroformate in the presence of a base to introduce the tert-butoxycarbonyl group. The chloromethyl group can then be introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid under acidic conditions .
化学反応の分析
tert-butyl 3-(chloromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrroline ring can undergo oxidation to form pyrrole derivatives or reduction to form pyrrolidine derivatives.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amine.
科学的研究の応用
tert-butyl 3-(chloromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those containing pyrroline or pyrrolidine moieties.
Peptide Synthesis: The tert-butoxycarbonyl group is a common protecting group for amines in peptide synthesis, allowing for selective deprotection and further functionalization.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of tert-butyl 3-(chloromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, allowing for nucleophilic substitution reactions. The tert-butoxycarbonyl group provides protection for the amine functionality, which can be selectively removed under acidic conditions to reveal the free amine for further reactions .
類似化合物との比較
tert-butyl 3-(chloromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate can be compared to other similar compounds such as:
1-(tert-Butoxycarbonyl)-3-methyl-3-pyrroline: Lacks the chloromethyl group, resulting in different reactivity and applications.
1-(tert-Butoxycarbonyl)-3-(bromomethyl)-3-pyrroline: Contains a bromomethyl group instead of a chloromethyl group, which can lead to different substitution reactions due to the differing reactivity of bromine and chlorine.
1-(tert-Butoxycarbonyl)-3-(hydroxymethyl)-3-pyrroline: Contains a hydroxymethyl group, which can participate in different types of reactions such as oxidation to form aldehydes or acids.
特性
分子式 |
C10H16ClNO2 |
|---|---|
分子量 |
217.69 g/mol |
IUPAC名 |
tert-butyl 3-(chloromethyl)-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C10H16ClNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h4H,5-7H2,1-3H3 |
InChIキー |
QWMWDHXSKMTVGV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC=C(C1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(3-chlorophenyl)-diphenylmethyl]imidazole](/img/structure/B8508319.png)
![1-[(4-Chlorophenyl)methyl]-4,4,6-trimethylcyclohex-2-en-1-ol](/img/structure/B8508323.png)
![1-Ethyl-2-methyl-1H-benzo[G]indole](/img/structure/B8508331.png)

![3-(3,4-Dichlorophenyl)bicyclo[2.2.2]oct-2-ene-2-carbaldehyde](/img/structure/B8508340.png)

![1-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]thiourea](/img/structure/B8508355.png)
![4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8508365.png)

![2-[(Furan-2-ylmethyl)-amino]-thiazole-4-carboxylic acid](/img/structure/B8508371.png)

